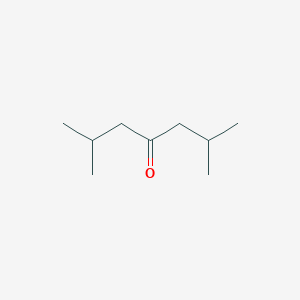

2,6-Dimethyl-4-heptanone

Cat. No. B141440

Key on ui cas rn:

108-83-8

M. Wt: 142.24 g/mol

InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04270006

Procedure details

Per hour, 1.5 liters of acetone were passed by the trickle method, i.e. from above, through this tubular reactor, which was at 150° C. and under a hydrogen pressure of 25 bar. This speed corresponds to a mean residence time of about 2 hours, within which an acetone conversion of 38% was achieved. The yield of 4-methylpentan-2-one, based on material converted, was 91%; in addition, 1% of isopropanol, 3% of the double-sided aldolization product 2,6-dimethylheptan-4-one and 2% of 4-methylpent-3-en-2-one were formed. Since the last-mentioned compound is an intermediate of 4-methylpentan-2-one and can be recycled to the synthesis reaction, in order to undergo hydrogenation, the yield of desired products totalled 92%. The conversion and yields were determined by gas chromatography.

Yield

3%

Yield

2%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][CH:6]([CH3:11])[CH2:7][C:8](=[O:10])[CH3:9]>C(O)(C)C>[CH3:5][CH:6]([CH2:7][C:8](=[O:10])[CH2:9][CH:2]([CH3:4])[CH3:1])[CH3:11].[CH3:5][C:6]([CH3:7])=[CH:1][C:2](=[O:3])[CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

Per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was at 150° C. and under a hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

corresponds to a mean residence time of about 2 hours, within which

|

|

Duration

|

2 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(CC(C)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CC(C)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |